An In-depth Technical Guide to 3-(4-aminophenyl)-N-methylpropanamide
An In-depth Technical Guide to 3-(4-aminophenyl)-N-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-aminophenyl)-N-methylpropanamide, with the Chemical Abstracts Service (CAS) number 705256-69-5 , is a small molecule of significant interest within the realms of medicinal chemistry and drug discovery.[1][2] Its structure, featuring a primary aromatic amine, a propanamide linker, and a secondary amide, presents a versatile scaffold for the synthesis of a diverse array of derivatives with potential biological activities. This guide provides a comprehensive overview of the key chemical properties, a plausible synthetic route, analytical methodologies for characterization, and a discussion of its potential applications in drug development, grounded in the activities of structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(4-aminophenyl)-N-methylpropanamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 705256-69-5 | [1][2] |
| Molecular Formula | C10H14N2O | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Brown powder | [2][3] |
| Storage Temperature | Room Temperature | [2][3] |
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of 3-(4-aminophenyl)-N-methylpropanamide.
Experimental Protocol
Step 1: Synthesis of N-(4-nitrophenyl)propanamide
-
To a solution of 4-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)propanamide.
Step 2: Synthesis of N-methyl-N-(4-nitrophenyl)propanamide
-
To a solution of N-(4-nitrophenyl)propanamide in a dry aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride at 0 °C under an inert atmosphere.
-
Stir the mixture for a short period to allow for the deprotonation of the amide nitrogen.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Synthesis of 3-(4-aminophenyl)-N-methylpropanamide
-
Dissolve the crude N-methyl-N-(4-nitrophenyl)propanamide from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
-
Subject the reaction mixture to hydrogenation with hydrogen gas, either by bubbling the gas through the solution or using a balloon filled with hydrogen. Alternatively, a reducing agent like iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) can be used.[2]
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-aminophenyl)-N-methylpropanamide.
Purification
The crude product can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a common and effective method for obtaining highly pure material.[6] Column chromatography on silica gel may also be employed if further purification is necessary.
Analytical Characterization
To ensure the identity and purity of the synthesized 3-(4-aminophenyl)-N-methylpropanamide, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful technique for assessing the purity of the compound.[7][8] A reversed-phase method would be appropriate for this molecule.
Representative HPLC-UV Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from a high aqueous content to a high organic content (e.g., 5% B to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or a wavelength of maximum absorbance determined by a PDA detector |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.[1][9] The expected chemical shifts can be predicted based on the structure and data from similar compounds.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic protons: Two doublets in the range of δ 6.6-7.2 ppm, corresponding to the protons on the aminophenyl ring.
-
-NH₂ protons: A broad singlet, the chemical shift of which is concentration-dependent, typically in the range of δ 3.5-5.0 ppm.
-
-N-CH₃ protons: A singlet around δ 2.8-3.0 ppm.
-
-CH₂-CH₂- protons: Two triplets in the range of δ 2.3-2.7 ppm.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl carbon: δ 170-175 ppm.
-
Aromatic carbons: Signals in the range of δ 115-150 ppm.
-
-N-CH₃ carbon: δ 35-40 ppm.
-
-CH₂-CH₂- carbons: Signals in the range of δ 30-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[10][11]
Expected Mass Spectrometry Data (Electrospray Ionization - ESI):
-
[M+H]⁺: m/z 179.1184 (calculated for C₁₀H₁₅N₂O⁺)
-
[M+Na]⁺: m/z 201.1004 (calculated for C₁₀H₁₄N₂NaO⁺)
Potential Applications in Drug Development
While direct biological activity data for 3-(4-aminophenyl)-N-methylpropanamide is limited in publicly available literature, the structural motif is present in numerous compounds with demonstrated pharmacological effects. This suggests that it is a valuable scaffold for the development of novel therapeutic agents.
As a Scaffold for TRPV1 Antagonists
Derivatives of 4-aminophenyl acetamides and propanamides have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1).[12] TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and inflammation. Antagonists of this receptor are actively being pursued as potential analgesics. The core structure of 3-(4-aminophenyl)-N-methylpropanamide provides a key building block for synthesizing libraries of compounds to be screened for TRPV1 inhibitory activity.
As an Intermediate in the Synthesis of Bioactive Molecules
The primary aromatic amine of 3-(4-aminophenyl)-N-methylpropanamide is a key functional group that can be readily modified to introduce a wide range of substituents. This makes it an important intermediate in the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology and infectious diseases.[13][14][15] For instance, the amine can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks.
Safety and Handling
Based on available safety data for this and similar compounds, 3-(4-aminophenyl)-N-methylpropanamide should be handled with care in a laboratory setting.[2][3]
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
3-(4-aminophenyl)-N-methylpropanamide is a valuable chemical entity for researchers and drug development professionals. Its straightforward, albeit not explicitly documented, synthesis and versatile chemical structure make it an attractive starting point for the exploration of new chemical space. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control. While its direct biological applications are still under investigation, its role as a key intermediate and scaffold for the development of potent bioactive molecules, particularly in the area of pain management, highlights its significance in the field of medicinal chemistry. Further research into the biological activities of this compound and its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.
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